![molecular formula C8H11ClN2O2 B1391368 3-[(吡啶-2-基)氨基]丙酸盐酸盐 CAS No. 1181458-18-3](/img/structure/B1391368.png)
3-[(吡啶-2-基)氨基]丙酸盐酸盐
描述
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is a chemical compound with the CAS Number: 1181458-18-3 . It is also known as N-(2-pyridinyl)-beta-alanine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 3-[(Pyridin-2-yl)amino]propanoic acid can be achieved from 2-Aminopyridine and Butyl acrylate .Molecular Structure Analysis
The molecular weight of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is 202.64 . The InChI Code is 1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H .Chemical Reactions Analysis
3-[(Pyridin-2-yl)amino]propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .Physical and Chemical Properties Analysis
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is a powder that is stored at room temperature .科学研究应用
生物活性化合物的合成:3-[(吡啶-2-基)氨基]丙酸盐酸盐在各种生物活性化合物的合成中起着至关重要的作用。例如,它用于制备β-羟基-α-氨基酸,这些是开发某些药物候选化合物的中间体(Goldberg等,2015)。另一项研究报告了新型吡啶取代氨基酸的合成,表明该化合物在创造新的生物活性物质中的作用(Shilin, Voitenko, & Nechai, 2019)。
环境和药物分析:在分析化学中,该化合物已被用作离子对试剂,用于环境和药物样品中金属离子的分离和测定(Belin & Gülaçar, 2005)。
抗癌剂的开发:研究涉及操纵配位到铂(II)化合物的3-(吡啶-3-基)丙酸配体,以开发潜在的抗癌剂。这些配合物被研究其稳定性、反应性和抗增殖活性(Cabrera et al., 2019)。
药用化合物的合成:它用于合成特定药用化合物,如达比加群酯,展示了其在制药制造中的作用(Huansheng, 2013)。
荧光性能和抗菌活性:该化合物用于合成带有氨基酸功能的吡啶腈,这些化合物被研究其荧光性能和抗菌活性(Girgis, Kalmouch, & Hosni, 2004)。
染料的合成:它还用于合成偶氮吡唑并[1,5-a]嘧啶-噻吩[2,3-b]吡啶衍生物,这些衍生物被应用为纺织品染料(Ho, 2005)。
安全和危害
作用机制
Target of Action
It is known that similar compounds have been used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it is possible that 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride may also interact with thrombin or related proteins, but this requires further investigation.
Mode of Action
Given its potential relation to Dabigatran etexilate derivatives , it might inhibit thrombin, preventing the conversion of fibrinogen to fibrin, and thus impeding blood clot formation.
Biochemical Pathways
If it acts similarly to Dabigatran etexilate derivatives , it could impact the coagulation cascade by inhibiting thrombin. This would disrupt the formation of fibrin clots, affecting hemostasis.
Result of Action
If it acts as a thrombin inhibitor like Dabigatran etexilate derivatives , it could prevent blood clot formation at the molecular level and alter cellular processes related to coagulation.
生化分析
Biochemical Properties
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the preparation of Dabigatran etexilate derivatives . The compound’s interactions with enzymes and proteins are primarily mediated through its pyridine ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways.
Cellular Effects
The effects of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of various cell types by altering the activity of key signaling molecules and transcription factors. For instance, it may modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in these interactions. Furthermore, 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter the levels of specific metabolites . Its interactions with enzymes such as aminotransferases and dehydrogenases can modulate the conversion of substrates into products, affecting overall metabolic balance. Additionally, the compound’s impact on cofactor availability can further influence metabolic reactions, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms for effective therapeutic applications.
Subcellular Localization
The subcellular localization of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-(pyridin-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWCDMOHPRMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


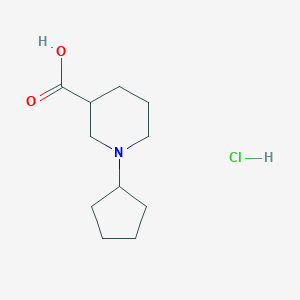
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
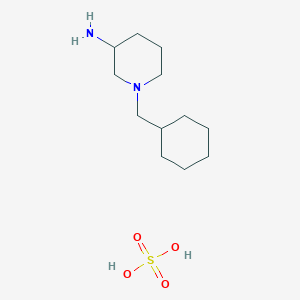
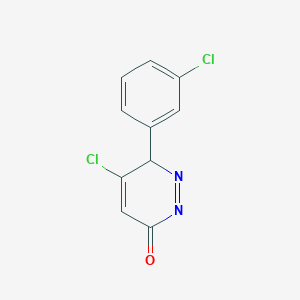

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)
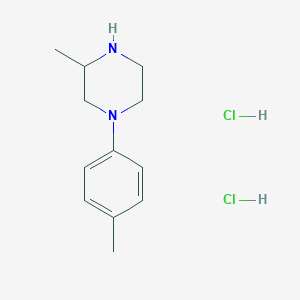
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)
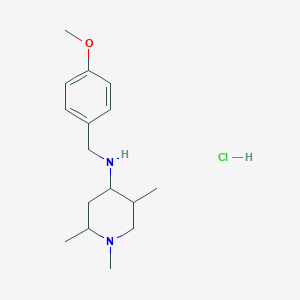
![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

